molecular formula C18H17N3O4S2 B2507000 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide CAS No. 1029730-17-3

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2507000
CAS No.: 1029730-17-3
M. Wt: 403.47
InChI Key: ZMWWGEDCSOIXGU-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of phenylpyridazines This compound contains a pyridazine ring substituted by a phenyl group, and it is known for its diverse pharmacological activities

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide has numerous scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common synthetic route involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonamide or methanesulfonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with different properties.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide include other phenylpyridazines and pyridazinone derivatives. These compounds share structural similarities and may exhibit comparable biological activities .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of both sulfonamide and methanesulfonyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-13-5-3-8-16(11-13)27(24,25)21-15-7-4-6-14(12-15)17-9-10-18(20-19-17)26(2,22)23/h3-12,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWWGEDCSOIXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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